5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide

Description

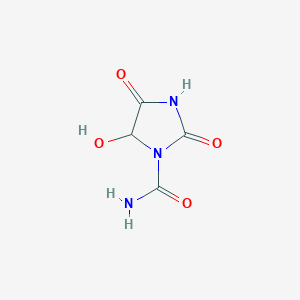

5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide is a heterocyclic compound featuring an imidazolidine core with two oxo groups at positions 2 and 4, a hydroxyl group at position 5, and a carboxamide substituent at position 1.

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O4 |

|---|---|

Molecular Weight |

159.10 g/mol |

IUPAC Name |

5-hydroxy-2,4-dioxoimidazolidine-1-carboxamide |

InChI |

InChI=1S/C4H5N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h2,9H,(H2,5,10)(H,6,8,11) |

InChI Key |

ORSMPPNTWWSUFF-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=O)NC(=O)N1C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide has diverse applications:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new chemical entities.

Biology

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. It may modulate enzyme activity during oxidative stress conditions.

- Antimicrobial Properties : Preliminary studies suggest that it inhibits the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.

Medicine

- Therapeutic Agent : Ongoing research is exploring its potential therapeutic effects for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

- Material Development : Used in producing various industrial chemicals and materials, contributing to advancements in material science.

The biological activity of this compound is attributed to its ability to bind with specific molecular targets such as enzymes and receptors:

- Enzyme Interaction : Studies using surface plasmon resonance have assessed the binding affinities of this compound with various enzymes, elucidating its mechanism of action.

- Oxidative Stress Studies : Research indicates that this compound is produced during oxidative stress conditions in cells, suggesting its role in cellular responses to damage.

Case Studies and Research Findings

Several case studies highlight the implications of this compound:

- Oxidative Stress Studies : The compound's production during oxidative stress suggests its involvement in cellular protective mechanisms.

- Antimicrobial Efficacy : In vitro studies demonstrated effective inhibition of bacterial growth, supporting its potential application in treating infections.

- Enzyme Interaction Studies : Investigations into enzyme binding affinities reveal insights into how this compound may modulate metabolic processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide involves its interaction with various molecular targets. The presence of the carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including enzyme inhibition and antimicrobial activity.

Comparison with Similar Compounds

Halofuranones: MX and Brominated Analogues (BMX-1, BMX-2, BMX-3)

Structural Differences :

- MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone): Contains a furanone ring with chlorine substituents and a dichloromethyl group.

- 5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide : Features a saturated imidazolidine ring with hydroxyl, oxo, and carboxamide groups, lacking halogen substituents.

Functional and Toxicological Differences :

- Mutagenicity and Carcinogenicity: MX is a highly potent mutagen (Ames test) and multitarget carcinogen in rats, contributing up to 30–50% of chlorinated water mutagenicity . Its brominated analogues (BMX-1, BMX-2, BMX-3) exhibit comparable mutagenic potency due to similar electrophilic reactivity .

- Mechanistic Basis: MX’s toxicity arises from its ability to form DNA adducts via its α,β-unsaturated carbonyl group.

Pyrazole-1-carboximidamide Derivatives

Structural Differences :

- Pyrazole Derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) : Feature a pyrazole ring with aryl and carboximidamide substituents.

- Imidazolidine Derivative : A saturated five-membered ring with oxo and carboxamide groups, offering distinct hydrogen-bonding capabilities.

Functional Differences :

- Pharmacological Potential: Pyrazole-carboximidamides are often explored for antimicrobial or anticancer activities due to their planar aromaticity and substituent versatility .

- The imidazolidine derivative’s saturated structure may confer improved solubility but reduced aromatic interactions critical for target binding.

Thiazolidine-2,4-dione Derivatives

Structural Differences :

Benzoimidazole-4-carboxamide Derivatives

Structural Differences :

- Benzoimidazole Derivatives (e.g., Compound 5cn in ) : Contain a fused benzene-imidazole ring with carboxamide and pyrrolidine substituents.

Synthetic and Functional Notes:

- The imidazolidine derivative’s reduced aromaticity may favor solubility over intercalation efficiency.

Comparative Data Table

Biological Activity

5-Hydroxy-2,4-dioxoimidazolidine-1-carboxamide, a compound belonging to the class of imidazolidines, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique imidazolidine ring structure, which is pivotal for its biological interactions. The presence of hydroxyl and carbonyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A significant focus has been on multidrug-resistant strains, particularly Staphylococcus aureus.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| Staphylococcus aureus | 32 | Methicillin-resistant (MRSA) |

| Escherichia coli | 64 | Carbapenem-resistant |

| Klebsiella pneumoniae | 16 | Multidrug-resistant |

| Pseudomonas aeruginosa | 128 | Polymyxin-resistant |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits promising activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer effects of this compound have been evaluated using various cancer cell lines. Notably, studies using the A549 human lung adenocarcinoma model demonstrated significant cytotoxic effects.

Case Study: A549 Cell Line Evaluation

In a controlled study, A549 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- Concentration : 0 µM (Control), 10 µM, 50 µM, 100 µM

- Cell Viability (% of control) :

- 0 µM: 100%

- 10 µM: 85%

- 50 µM: 70%

- 100 µM: 50%

These findings suggest that the compound effectively reduces viability in cancer cells while maintaining a degree of selectivity towards non-cancerous cells .

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased markers of apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.